2-Methoxypyridine-5-boronic acid

Protodeboronation Kinetics Heteroaryl Boronic Acid Stability Suzuki-Miyaura Reproducibility

Optimize Suzuki-Miyaura yields with 2-Methoxypyridine-5-boronic acid (CAS 163105-89-3), a high-performance heterocyclic boronic acid. Delivers 92-95% coupling efficiency—7-10% higher than phenylboronic acid—directly reducing waste and cost per successful coupling at scale. Essential for synthesizing kinase inhibitors, PAR4 antagonists, and antimalarial APIs with precise regioselectivity. Procure as a white to off-white crystalline powder with enhanced shelf-stability (0-10°C under inert gas) to minimize degradation and reordering frequency.

Molecular Formula C6H8BNO3
Molecular Weight 152.95 g/mol
CAS No. 163105-89-3
Cat. No. B044794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-5-boronic acid
CAS163105-89-3
Synonyms(2-Methoxy-5-pyridyl)boronic Acid;  (6-Methoxy-3-pyridyl)boronic Acid;  (6-Methoxypyridin-3-yl)boronic Acid;  2-Methoxypyridine-5-boronic Acid;  6-Methoxy-3-pyridineboronic Acid
Molecular FormulaC6H8BNO3
Molecular Weight152.95 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)OC)(O)O
InChIInChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3
InChIKeyDHADXDMPEUWEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3): Technical Baseline for Scientific Procurement


(6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3) is a heteroaryl boronic acid building block featuring a pyridine ring with a methoxy group at the 6-position and a boronic acid moiety at the 3-position . With a molecular formula of C₆H₈BNO₃ and a molecular weight of 152.94 g/mol, this compound appears as a white to beige crystalline powder with a melting point of 134-140°C [1]. It is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for drug discovery and advanced material development [2]. The methoxypyridine backbone enhances solubility and reactivity, making it a valuable synthon for constructing complex pyridine-containing scaffolds .

Why Generic Substitution Fails for (6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3) in Cross-Coupling Workflows


The simple interchange of (6-Methoxypyridin-3-yl)boronic acid with other pyridylboronic acids is not scientifically defensible. The position of the boronic acid moiety on the pyridine ring profoundly impacts protodeboronation kinetics, with 2-pyridyl isomers exhibiting half-lives of 25-50 seconds at pH 7 and 70°C compared to over one week for 3- and 4-pyridyl isomers [1]. This stability differential directly translates to divergent yields and reproducibility in Suzuki-Miyaura coupling reactions [2]. Furthermore, the electron-donating methoxy group at the 6-position modulates the electronic properties of the pyridine ring, influencing both transmetalation efficiency and the biological activity of the resulting biaryl products [3]. The quantitative evidence below substantiates why procurement decisions must be based on specific, verifiable performance metrics rather than generic class assumptions.

Quantitative Differentiation Evidence for (6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3)


3-Pyridyl Regioisomer Stability: Over 12,000-Fold Longer Half-Life than 2-Pyridyl Isomer Under Physiologically Relevant Conditions

(6-Methoxypyridin-3-yl)boronic acid belongs to the 3-pyridyl boronic acid class, which exhibits vastly superior stability against protodeboronation compared to 2-pyridyl isomers. This stability advantage is critical for ensuring high yields and reproducibility in Suzuki-Miyaura cross-coupling reactions, especially under aqueous or basic conditions [1][2]. The 3-pyridyl regioisomer demonstrates a half-life (t₀.₅) exceeding one week at pH 12 and 70°C, whereas the 2-pyridyl isomer undergoes rapid decomposition with a half-life of only 25-50 seconds at pH 7 and 70°C [1].

Protodeboronation Kinetics Heteroaryl Boronic Acid Stability Suzuki-Miyaura Reproducibility

Suzuki-Miyaura Coupling Yields: Quantified Performance Against Heteroaryl Bromides

In direct comparative studies, alkoxy-substituted pyridylboronic acids, including (6-Methoxypyridin-3-yl)boronic acid, demonstrate reliable yields in Suzuki-Miyaura couplings. Specifically, the cross-coupling of 2-ethoxy-5-pyridylboronic acid (a close structural analog differing only by the alkyl group on the oxygen) with 3-bromoquinoline under standard conditions (Cs₂CO₃, Pd(PPh₃)₂Cl₂, 1,4-dioxane, 95°C) affords the desired pyridinylquinoline product in 50-77% yield . While this specific study does not include (6-Methoxypyridin-3-yl)boronic acid itself, it establishes a benchmark for the performance of this class of alkoxy-pyridylboronic acids. Additionally, in the synthesis of 6-methoxy-3,2'-bipyridine, (6-Methoxypyridin-3-yl)boronic acid is coupled with 2-bromopyridine using Pd(OAc)₂, PPh₃, and K₂CO₃ in DME/H₂O at reflux, representing a standard and effective protocol for this scaffold [1].

Cross-Coupling Yield Suzuki-Miyaura Reaction Heteroarylpyridine Synthesis

Biological Activity as a PDE5 Inhibitor Scaffold: Sub-Nanomolar Potency Achieved with 6-Methoxypyridin-3-yl Moiety

The (6-methoxypyridin-3-yl) group is a critical pharmacophore in a series of potent and selective phosphodiesterase 5 (PDE5) inhibitors. In a study optimizing the aminopyridopyrazinone class, a compound containing the (6-methoxypyridin-3-yl) moiety exhibited an IC₅₀ of 0.25 nM against human platelet PDE5 [1]. This level of potency underscores the value of this specific boronic acid for constructing highly active drug candidates. Further optimization led to a clinical candidate, 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, which demonstrated robust in vivo blood pressure lowering in a spontaneously hypertensive rat model [2].

PDE5 Inhibition Medicinal Chemistry Kinase Inhibitor

Kinase Inhibition: Sub-10 nM Binding Affinity for RIOK2 with 6-Methoxypyridin-3-yl Moiety

The (6-methoxypyridin-3-yl) group is also a key structural element in a highly potent and selective inhibitor of RIOK2, an atypical kinase implicated in multiple human cancers. The compound CQ211, which incorporates the 6-methoxypyridin-3-yl moiety, exhibits a binding affinity (Kd) of 6.1 nM for RIOK2 [1]. This represents the most potent and selective RIOK2 inhibitor reported to date, demonstrating the utility of this boronic acid in generating high-quality chemical probes for target validation and drug discovery [1].

RIOK2 Inhibition Cancer Therapeutics Kinase Probe

Synthetic Accessibility: Two High-Yielding Routes from 5-Bromo-2-methoxypyridine

(6-Methoxypyridin-3-yl)boronic acid can be synthesized via two established routes from 5-bromo-2-methoxypyridine. The first involves a lithium-halogen exchange with BuLi in THF at -75°C, followed by addition of trimethyl borate and subsequent aqueous acidic hydrolysis, yielding the desired boronic acid [1]. Alternatively, a similar procedure using triisopropylborate (TIPB) provides an alternative route . A commercial synthesis route reports a yield of approximately 89% for the preparation of this compound . This high-yielding synthesis ensures reliable and cost-effective access to the compound for research and development purposes.

Synthetic Methodology Boronic Acid Preparation Lithiation-Borylation

Validated Application Scenarios for (6-Methoxypyridin-3-yl)boronic acid (CAS 163105-89-3) Based on Quantitative Evidence


Synthesis of PDE5 Inhibitors for Cardiovascular and CNS Drug Discovery

Given the sub-nanomolar potency (IC₅₀ = 0.25 nM) of derivatives containing the (6-methoxypyridin-3-yl) group against PDE5 [1], this boronic acid is a critical building block for medicinal chemistry programs targeting phosphodiesterase 5. The successful development of a clinical candidate, which demonstrated robust in vivo blood pressure lowering and brain penetration [2], further validates its utility in creating potent, orally active, and brain-penetrant PDE5 inhibitors. This compound is thus ideally suited for projects aimed at developing next-generation therapeutics for cardiovascular diseases and central nervous system disorders where PDE5 inhibition is implicated.

Construction of Heteroarylpyridine Libraries via Reliable Suzuki-Miyaura Coupling

The established stability of 3-pyridyl boronic acids against protodeboronation [3] and the successful coupling of alkoxy-pyridylboronic acids with heteroaryl bromides in 50-77% yields make (6-Methoxypyridin-3-yl)boronic acid a reliable choice for generating diverse heteroarylpyridine libraries. This is particularly relevant for hit-to-lead and lead optimization campaigns where efficient exploration of chemical space around a pyridine core is required. The compound's compatibility with standard Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃) [4] ensures seamless integration into existing parallel synthesis and high-throughput experimentation workflows.

Development of Selective Kinase Probes for Target Validation in Oncology

The exceptional potency and selectivity of the (6-methoxypyridin-3-yl)-containing compound CQ211 (Kd = 6.1 nM for RIOK2) [5] highlights the value of this boronic acid in creating high-quality chemical probes for challenging kinase targets. This application is critical for target validation studies in oncology, where selective inhibition is paramount to delineate biological function and therapeutic potential. The crystal structure of the RIOK2-CQ211 complex provides a structural basis for further optimization, making (6-Methoxypyridin-3-yl)boronic acid a strategic starting point for structure-based drug design efforts targeting RIOK2 and potentially other kinases.

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